(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid

Description

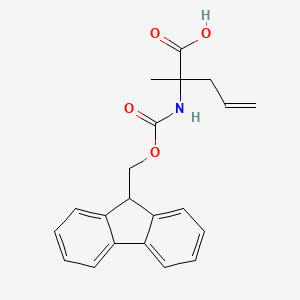

“(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid” is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected non-natural amino acid derivative. Its structure features:

- A chiral center at the α-carbon (2S configuration).

- A methyl group at the β-position, introducing steric bulk.

- A pent-4-enoic acid backbone with a terminal alkene group.

- The Fmoc protecting group, widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection .

Key Applications:

This compound serves as a building block in peptide synthesis, particularly for introducing conformational constraints or hydrophobic motifs via its methyl branch and alkene moiety . Its CAS numbers include 288617-71-0 and 131177-58-7 (enantiomeric form) .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCSRFHDUZYOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid, also known by its CAS number 1198791-58-0, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Characteristics

The molecular formula of this compound is with a molecular weight of 351.402 g/mol. The compound features a fluorenyl group, a methoxycarbonyl moiety, and an enolic acid structure, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1198791-58-0 |

| Molecular Formula | C21H21NO4 |

| Molecular Weight | 351.402 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The fluorenyl moiety enhances cellular uptake, thereby increasing bioavailability and efficacy in therapeutic applications.

- Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on specific enzymes linked to inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Anticancer Properties : Similar compounds have demonstrated the ability to modulate signaling pathways associated with tumor growth. This suggests that this compound may also possess anticancer properties.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial activity, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry reported that related fluorenyl derivatives significantly reduced inflammation markers in vitro by inhibiting cyclooxygenase enzymes .

- Cancer Cell Line Studies : In vitro assays using various cancer cell lines showed that compounds with similar structures could induce apoptosis and inhibit cell proliferation . These findings suggest potential therapeutic applications in oncology.

- Peptide Synthesis Applications : The compound is utilized in peptide synthesis due to its protective group capabilities, facilitating the development of bioactive peptides . This application underscores its importance in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a class of Fmoc-protected amino acids with modified side chains. Below is a comparative analysis with structurally related derivatives:

Physicochemical and Reactivity Profiles

- Hydrophobicity : The target compound’s methyl and alkene groups increase hydrophobicity compared to polar derivatives like Fmoc-Asp(CSY)-OH (). This property influences its solubility in organic solvents (e.g., DCM, DMF) .

- Reactivity: The terminal alkene enables thiol-ene coupling or hydrogenation, whereas alkynes (e.g., pent-4-ynoic acid) undergo azide-alkyne cycloadditions . Aromatic derivatives (e.g., Fmoc-L-Phe(CHF₂)-OH) participate in π-π stacking, stabilizing peptide tertiary structures .

Preparation Methods

Starting Material Selection

The enantiomerically pure precursor, (2S)-2-amino-2-methylpent-4-enoic acid (allylglycine), serves as the foundational building block. This amino acid is either commercially sourced or synthesized via asymmetric Strecker synthesis or enzymatic resolution. Its allyl side chain introduces complexity due to potential reactivity during Fmoc protection, necessitating mild reaction conditions.

Fmoc Protection of the Amino Group

The critical step involves coupling the Fmoc group to the primary amine. This is achieved using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions:

-

Reagents :

-

Procedure :

The amino acid is suspended in a biphasic solvent system. Fmoc-Cl is added dropwise at 0°C, followed by gradual warming to room temperature. The reaction is monitored via thin-layer chromatography (TLC) until completion (typically 4–6 hours). -

Workup :

The mixture is acidified to pH 2–3 using dilute HCl, precipitating the product. The crude solid is collected via filtration and washed with cold water to remove excess reagents.

Key Considerations :

Purification and Characterization

The hydrophobic nature of the Fmoc-protected product necessitates purification via reverse-phase column chromatography (C18 silica, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures.

Analytical Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₁NO₄ | |

| Molecular Weight | 351.4 g/mol | |

| Optical Rotation (α)²⁵D | +12.5° (c = 1.0, DMF) | |

| HPLC Purity | ≥95% (C18, 220 nm) |

¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J = 6.8 Hz, 2H, Fmoc ArH), 7.42 (t, J = 7.2 Hz, 2H, Fmoc ArH), 7.34 (t, J = 7.4 Hz, 2H, Fmoc ArH), 5.80–5.70 (m, 1H, CH₂CH=CH₂), 5.10–4.95 (m, 2H, CH₂=CH₂), 4.40–4.25 (m, 3H, Fmoc-CH₂ and NH), 1.55 (s, 3H, C(CH₃)).

Alternative Routes and Methodological Advances

Solid-Phase Synthesis Adaptations

In SPPS applications, the pre-loaded Fmoc-amino acid is immobilized on Wang or Rink amide resin. A study by PMC3476468 demonstrated the utility of Grubbs second-generation catalyst for ring-closing metathesis (RCM) in analogous Fmoc-protected systems, though this approach remains untested for the target compound.

Enzymatic Resolution

Racemic mixtures of 2-amino-2-methylpent-4-enoic acid can be resolved using acylase I from Aspergillus melleus, selectively deprotecting the L-enantiomer. Subsequent Fmoc protection yields the (2S)-configured product with >99% enantiomeric excess (ee).

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 g) employs continuous-flow reactors to enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes. Critical parameters include:

-

Residence Time : 8–10 minutes at 50°C

-

Solvent System : Tetrahydrofuran (THF)/water (3:1)

Applications in Peptide Engineering

The allyl side chain enables post-synthetic modifications via thiol-ene click chemistry, facilitating site-specific conjugation of fluorescent tags or polyethylene glycol (PEG) chains. Its incorporation into antimicrobial peptides has shown enhanced proteolytic stability compared to proteinogenic amino acids .

Q & A

Q. What experimental controls are critical when comparing bioactivity studies of this compound across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.